1,4-bis(4-methoxyphenyl)butane-1,4-dione
Overview
Description
1,4-bis(4-methoxyphenyl)butane-1,4-dione is an organic compound characterized by the presence of two methoxyphenyl groups attached to a butanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-bis(4-methoxyphenyl)butane-1,4-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
1,4-bis(4-methoxyphenyl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
1,4-bis(4-methoxyphenyl)butane-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,4-bis(4-methoxyphenyl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-1,3-butanedione
- 1,4-Bis(4-methoxyphenyl)-2,3-diazabuta-1,3-diene
- 1,3-Bis(2,3-dimethoxyphenyl)-2,3-diazabuta-1,3-diene
Uniqueness
1,4-bis(4-methoxyphenyl)butane-1,4-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials .
Properties
IUPAC Name |
1,4-bis(4-methoxyphenyl)butane-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-21-15-7-3-13(4-8-15)17(19)11-12-18(20)14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLNMXLKUHNRFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342815 | |
Record name | 1,4-Bis(4-methoxyphenyl)-1,4-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15982-64-6 | |
Record name | 1,4-Bis(4-methoxyphenyl)-1,4-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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